molecular formula C16H16ClNO4S B2672098 Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 418804-73-6

Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2672098
CAS No.: 418804-73-6
M. Wt: 353.82
InChI Key: AUXGGANATGYMAV-UHFFFAOYSA-N
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Description

Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS: 418804-73-6) is a glycine-derived ester with dual substitution on the nitrogen atom: a 5-chloro-2-methylphenyl group and a phenylsulfonyl moiety. Its molecular formula is C₁₆H₁₆ClNO₄S, with a monoisotopic mass of 353.048857 Da . This compound belongs to the class of N-sulfonyl glycinate esters, which are pivotal intermediates in medicinal chemistry for synthesizing β-lactams and other bioactive heterocycles . The phenylsulfonyl group enhances electrophilicity at the nitrogen center, facilitating nucleophilic substitution or cyclization reactions, while the chloro-methylphenyl substituent introduces steric and electronic effects that influence reactivity and stability .

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-8-9-13(17)10-15(12)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXGGANATGYMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₆H₁₆ClNO₄S
  • Molecular Weight : 353.82 g/mol
  • CAS Number : 418804-73-6

Structural Features

The structure of this compound includes:

  • A chloro-substituted aromatic ring
  • A sulfonyl group
  • A glycinate moiety

These functional groups are significant for its biological interactions and therapeutic potential.

Research indicates that the compound may interact with various biological targets, potentially influencing multiple pathways. Preliminary studies suggest that it could exhibit:

  • Antimicrobial Activity : Initial screening has shown effectiveness against certain bacterial strains.
  • Anticancer Properties : Some in vitro studies indicate cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on the antimicrobial properties of sulfonamide derivatives, including this compound, showed effective inhibition of bacterial growth in vitro. The compound's structure appears to enhance its interaction with bacterial enzymes, leading to increased antimicrobial activity .
  • Cytotoxicity Assays :
    • In a recent study published in Molecules, the cytotoxic effects of various glycinates were evaluated. This compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
  • Pharmacodynamics :
    • Interaction studies have been undertaken to understand the pharmacodynamics of this compound. These studies typically involve assessing binding affinities to target proteins and evaluating downstream effects on cellular pathways .

Comparative Analysis with Related Compounds

Compound NameChemical FormulaKey Features
Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinateC₁₆H₁₆ClNO₄SSimilar structure; potential variations in activity
Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinateC₁₆H₁₇NO₄SLacks chlorine; may exhibit different biological activity

This table highlights the structural similarities and differences that may influence their respective biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substituents

The compound’s structural analogues differ primarily in the aryl groups attached to the glycinate nitrogen. Key examples include:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Properties/Applications Reference
Methyl N-(pyrimidin-2-yl)glycinate Pyrimidin-2-yl, H C₇H₉N₃O₂ Prone to diketopiperazine formation; used in heterocycle synthesis
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 5-Chloro-2-methoxyphenyl, 4-methylphenylsulfonyl C₁₇H₁₈ClNO₅S Higher steric bulk; discontinued commercial availability
Methyl N-((3RS,4RS)-1-Ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate (6a) β-Lactam ring, p-tolyl, phenylsulfonyl C₂₁H₂₃N₃O₅S β-Lactam intermediate; used in antibiotic synthesis

Key Observations :

  • Steric and Electronic Effects : The 5-chloro-2-methylphenyl group in the target compound provides greater steric hindrance compared to pyrimidinyl or methoxyphenyl substituents. This hindrance reduces unwanted side reactions, such as dimerization (e.g., diketopiperazine formation in pyrimidinyl analogues) .
  • Synthesis Challenges : Unlike Methyl N-(pyrimidin-2-yl)glycinate, which requires solid-phase synthesis to avoid diketopiperazine byproducts , the target compound’s synthesis (via solution-phase alkylation) benefits from the phenylsulfonyl group’s electron-withdrawing nature, stabilizing intermediates .
  • Reactivity : The phenylsulfonyl group enhances electrophilicity, enabling cyclization into β-lactams (e.g., compound 6a in ). However, the 5-chloro-2-methylphenyl group may slow reaction kinetics due to steric effects compared to smaller substituents like methoxy .

Critical Differences :

  • Solid-phase synthesis (used for pyrimidinyl analogues) offers better control over byproducts but requires specialized resins and longer reaction times .
  • Solution-phase synthesis (for the target compound) is more scalable but may require stringent temperature control to avoid decomposition .

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